5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

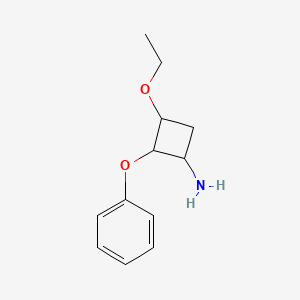

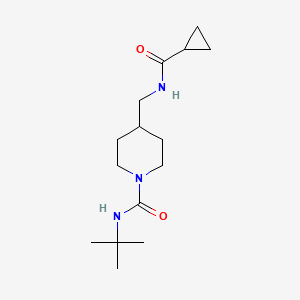

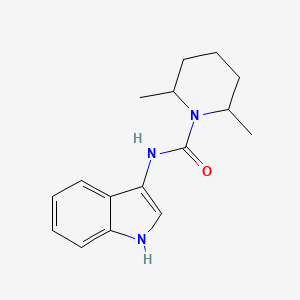

This compound is a complex organic molecule that contains several functional groups, including an amino group (NH2), a carboxamide group (CONH2), a methylbenzyl group (C7H7CH3), a thiophenylmethyl group (C6H5SCH2), and a 1,2,3-triazole ring (C2H2N3). These functional groups could potentially confer a wide range of chemical and biological properties to the molecule .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps, including the formation of the 1,2,3-triazole ring, which can be synthesized through a Huisgen 1,3-dipolar cycloaddition, also known as a “click reaction”. The other functional groups could be added through various reactions such as nucleophilic substitution or amide coupling .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring, a five-membered ring containing two carbon atoms and three nitrogen atoms, is a key feature of this molecule. The other functional groups are attached to this ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group might participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the 1,2,3-triazole ring might be involved in click reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .科学的研究の応用

Peptidomimetics and Biologically Active Compounds

The chemistry of 5-amino-1,2,3-triazole derivatives is significant for the synthesis of peptidomimetics and biologically active compounds. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed to give a protected version of this triazole amino acid, which is utilized in the preparation of triazole-containing dipeptides. These dipeptides have structures indicative of turn inducers, and triazoles active as HSP90 inhibitors have also been synthesized, showcasing potent biological activities (Ferrini et al., 2015).

Antimicrobial Applications

Triazole derivatives have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains. This highlights their potential as antimicrobial agents. A series of novel compounds derived from triazole-based scaffolds have been synthesized and evaluated for their antimicrobial activities, demonstrating the versatility and applicability of these compounds in combating microbial infections (Jadhav et al., 2017).

Antitumor and Anticancer Research

Several studies have focused on the synthesis and evaluation of triazole derivatives for their potential antitumor and anticancer activities. For example, compounds have been synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, leading to the creation of triazole derivatives that were screened for their antimicrobial activities, with some showing good or moderate activities against test microorganisms. This suggests a possible application in developing antitumor and anticancer therapies (Bektaş et al., 2007).

Synthesis of Novel Materials and Drug Development

The structural versatility of triazole derivatives makes them suitable for the synthesis of novel materials and the development of drugs targeting specific diseases. For instance, novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been synthesized and characterized for their antimicrobial activity, showcasing the potential for creating new materials and drugs with specific biological activities (Kaneria et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-amino-1-[(2-methylphenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-11-5-2-3-6-12(11)10-21-15(17)14(19-20-21)16(22)18-9-13-7-4-8-23-13/h2-8H,9-10,17H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVSOGBVFUNEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)

![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)

![8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674264.png)

![N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2674265.png)

![2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2674273.png)

![N-(1-cyanocyclobutyl)-N,2,5-trimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2674277.png)